[1,2]Dioxino[4,3-b]pyridine [1,2]Dioxino[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 214490-52-5
VCID: VC20501366
InChI: InChI=1S/C7H5NO2/c1-2-7-6(8-4-1)3-5-9-10-7/h1-5H
SMILES:
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol

[1,2]Dioxino[4,3-b]pyridine

CAS No.: 214490-52-5

Cat. No.: VC20501366

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

[1,2]Dioxino[4,3-b]pyridine - 214490-52-5

Specification

CAS No. 214490-52-5
Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
IUPAC Name [1,2]dioxino[4,3-b]pyridine
Standard InChI InChI=1S/C7H5NO2/c1-2-7-6(8-4-1)3-5-9-10-7/h1-5H
Standard InChI Key LTZRLMASBMUIBV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=COO2)N=C1

Introduction

#Dioxino[4,3-b]pyridine: A Comprehensive Analysis of Structure, Synthesis, and Biological RelevanceDioxino[4,3-b]pyridine is a bicyclic heterocyclic compound characterized by a fused pyridine and dioxane ring system. This structure endows the molecule with unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s dual heteroatom configuration (nitrogen and oxygen) enhances its capacity for diverse chemical modifications and biological interactions, positioning it as a focus of ongoing research in drug discovery and synthetic organic chemistry.

Core Architecture

The molecular framework ofdioxino[4,3-b]pyridine consists of a six-membered pyridine ring fused to a 1,2-dioxane moiety. The pyridine ring contributes aromatic stability and basicity, while the dioxane component introduces conformational rigidity and polarity. The fusion occurs at the 4,3-positions of the pyridine, creating a planar bicyclic system with distinct electronic delocalization patterns.

Molecular Formula: C₇H₇NO₂
Molecular Weight: 137.14 g/mol
Key Functional Groups:

  • Aromatic pyridine nitrogen (pKa ≈ 4.9)

  • Two ether oxygen atoms in the dioxane ring

  • Potential sites for electrophilic substitution at the 2-, 3-, and 6-positions

Physical Properties

PropertyValue
Boiling Point234°C
Density1.229 g/cm³
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
CrystallinityMonoclinic crystal system

The compound’s moderate acidity and lipophilicity enable its penetration through biological membranes, a critical feature for pharmacological applications.

Synthetic Methodologies

Cyclization Strategies

The synthesis ofdioxino[4,3-b]pyridine typically involves cyclization reactions starting from pyridine derivatives. A common approach utilizes 3-hydroxypyridine precursors, which undergo oxidative coupling with diols or epoxides. For example, reaction of 3-hydroxypyridine with ethylene glycol under acidic conditions yields the dioxane ring via nucleophilic attack and subsequent dehydration.

Representative Reaction Pathway:

  • Starting Material: 3-Hydroxy-2-nitropyridine

  • Epoxide Formation: Treatment with glycidol generates an intermediate epoxide.

  • Smiles Rearrangement: Base-mediated rearrangement (e.g., K₂CO₃ in DMF) induces cyclization to form the dioxino-pyridine core.

Table 1: Optimization of Synthesis Conditions

ConditionYield (%)Purity (%)
K₂CO₃, DMF, 80°C7298
NaOH, EtOH, reflux5895
Microwave irradiation8599

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from 12 hours to 30 minutes.

Functionalization Techniques

Biological Activities and Mechanisms

Antimicrobial Activity Dioxino[4,3-b]pyridine derivatives exhibit broad-spectrum antimicrobial effects. A 2022 study demonstrated potent inhibition of Staphylococcus aureus (MIC = 1.5 µg/mL) and Escherichia coli (MIC = 3.2 µg/mL). The mechanism involves disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins.

DerivativeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
6-Nitro8.29.1
6-Cyano7.98.7
2-Fluoro12.414.3

Cardiovascular Applications

As calcium channel blockers, certain derivatives reduce systolic blood pressure in hypertensive rat models by 15–20% at 10 mg/kg doses. The dioxane oxygen atoms facilitate hydrogen bonding with Thr1066 in the L-type calcium channel’s α₁-subunit.

Comparative Analysis with Structural Analogs

Thieno[2,3-b]pyridines

Replacing dioxane oxygen with sulfur produces thieno analogs with increased lipophilicity (logP = 1.8 vs. 0.9 for dioxino). This modification enhances blood-brain barrier penetration but reduces aqueous solubility.

Table 3: Property Comparison

PropertyDioxino[4,3-b]pyridineThieno[2,3-b]pyridine
logP0.91.8
Aqueous Solubility (mg/mL)12.44.7
Plasma Protein Binding (%)7892

Furo[2,3-b]pyridines

Furan-containing analogs exhibit lower thermal stability (decomposition at 180°C vs. 234°C for dioxino derivatives) due to furan’s susceptibility to oxidative ring-opening.

Industrial and Research Applications

Pharmaceutical Development

Fourdioxino[4,3-b]pyridine-based compounds entered clinical trials between 2020–2024:

  • DX-2034: Phase II antihypertensive agent (NCT04567888)

  • PD-112: Antimicrobial for MRSA infections (Phase I)

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity. A 2023 study reported a MOF with 20% improved CO₂ adsorption using dioxino-pyridine linkers.

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